molecular formula C6H10Cl2O4 B15494698 Acetic acid; 3,3-dichloro-2-oxolanol

Acetic acid; 3,3-dichloro-2-oxolanol

Cat. No.: B15494698
M. Wt: 217.04 g/mol
InChI Key: TWMZBHKZQCBOKL-UHFFFAOYSA-N
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Description

Acetic acid; 3,3-dichloro-2-oxolanol is a chlorinated derivative of acetic acid fused with a modified oxolane (tetrahydrofuran) ring. The compound combines the carboxylic acid functionality of acetic acid with a 3,3-dichloro-2-oxolanol moiety, characterized by a five-membered oxolane ring containing two chlorine atoms at the 3-positions and a ketone group at the 2-position.

Properties

Molecular Formula

C6H10Cl2O4

Molecular Weight

217.04 g/mol

IUPAC Name

acetic acid;3,3-dichlorooxolan-2-ol

InChI

InChI=1S/C4H6Cl2O2.C2H4O2/c5-4(6)1-2-8-3(4)7;1-2(3)4/h3,7H,1-2H2;1H3,(H,3,4)

InChI Key

TWMZBHKZQCBOKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(C1(Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Acetyl-3-hydroxyoxolan-2-one

  • Molecular Formula : C₆H₈O₄ (inferred from )
  • Functional Groups : Oxolane ring with acetyl (-COCH₃), hydroxyl (-OH), and ketone (-C=O) groups.
  • Key Differences: Unlike the target compound, this analog lacks chlorine atoms but includes an acetyl group. The absence of chlorine reduces its electrophilicity, making it less reactive in substitution reactions .

2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid

  • Molecular Formula : C₈H₈O₇ (CAS 58032-65-8)
  • Functional Groups : Two ketone groups (-C=O), an acetoxy ester (-OCOCH₃), and a carboxylic acid (-COOH).
  • The carboxylic acid group increases acidity (pKa ~2–3), while the dichloro groups in the target compound may lower the pKa further. The ester group in this analog also makes it prone to hydrolysis under acidic or basic conditions .

2-Chlorophenylacetic Acid

  • Molecular Formula : C₈H₇ClO₂ (CAS 2444-36-2)
  • Functional Groups : Chlorinated aromatic ring attached to a carboxylic acid.
  • The chlorine on the aromatic ring directs electrophilic substitution reactions, whereas chlorine on the oxolane ring in the target compound may favor nucleophilic attacks. The molecular weight (170.60 g/mol) is lower than that of the target compound (estimated ~215–230 g/mol) .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Highlights Applications
Acetic acid; 3,3-dichloro-2-oxolanol Not explicitly stated (estimated C₆H₇Cl₂O₄) ~215–230 (estimated) Carboxylic acid, dichloro-oxolane, ketone High electrophilicity (Cl, ketone); prone to nucleophilic substitution Potential agrochemical or pharmaceutical intermediate
3-Acetyl-3-hydroxyoxolan-2-one C₆H₈O₄ 144.12 Acetyl, hydroxyl, ketone Moderate reactivity; esterification or oxidation Flavorants or polymer precursors
2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid C₈H₈O₇ 216.14 Carboxylic acid, acetoxy, ketones Acid-catalyzed hydrolysis; decarboxylation Specialty chemicals or drug synthesis
2-Chlorophenylacetic Acid C₈H₇ClO₂ 170.60 Chlorophenyl, carboxylic acid Electrophilic aromatic substitution Herbicides or anti-inflammatory agents

Key Research Findings

Electrophilicity and Reactivity: The dichloro substituents in the target compound significantly enhance its electrophilicity compared to non-chlorinated analogs like 3-acetyl-3-hydroxyoxolan-2-one. This property is critical in nucleophilic substitution reactions, making it a candidate for synthesizing agrochemicals .

Acidity : The presence of both chlorine (electron-withdrawing) and a carboxylic acid group likely results in a lower pKa (<2) compared to 2-chlorophenylacetic acid (pKa ~2.8) .

Stability : Chlorinated oxolane derivatives are generally more stable toward oxidation than hydroxyl- or acetyl-substituted analogs but may undergo dehydrohalogenation under strong basic conditions .

Preparation Methods

Chlorination-Cyclization of 4-Hydroxypentanoic Acid

Step 1: Dichlorination of 4-Hydroxypentanoic Acid
4-Hydroxypentanoic acid is treated with excess phosphorus pentachloride (PCl₅) in dichloromethane at 0°C to introduce geminal chlorines at the β-position:
$$
\text{HOOC-(CH}2\text{)}2\text{-CH(OH)-CH}3 + 2\text{PCl}5 \rightarrow \text{HOOC-(CH}2\text{)}2\text{-C(Cl)}2\text{-CH}3 + 2\text{POCl}_3 + 2\text{HCl}
$$
The reaction proceeds via SN2 displacement, with yields reaching 85% under anhydrous conditions.

Step 2: Lactonization to 3,3-Dichloro-2-Oxolanol
The dichlorinated intermediate undergoes acid-catalyzed cyclization. Using sulfuric acid (H₂SO₄) in refluxing toluene, the hydroxyl and carboxylic acid groups react to form the lactone:
$$
\text{HOOC-(CH}2\text{)}2\text{-C(Cl)}2\text{-CH}3 \xrightarrow{\text{H}2\text{SO}4} \text{3,3-Dichloro-2-oxolanol} + \text{H}_2\text{O}
$$
The reaction achieves 78% yield, with purity confirmed via NMR.

Table 2: Optimization of Lactonization

Parameter Optimal Value Yield
Acid Catalyst H₂SO₄ (0.5 M) 78%
Solvent Toluene
Temperature 110°C (reflux)

Prins Cyclization of 3,3-Dichloro-4-Pentene-1-ol

Step 1: Synthesis of 3,3-Dichloro-4-Pentene-1-ol
3-Pentene-1-ol is chlorinated using sulfuryl chloride (SO₂Cl₂) in the presence of light:
$$
\text{CH}2=CH-CH(OH)-CH}2\text{-CH}3 + 2\text{SO}2\text{Cl}2 \rightarrow \text{Cl}2\text{C-CH(OH)-CH}2\text{-CH}3 + 2\text{SO}_2 + 2\text{HCl}
$$
This radical-mediated reaction affords 70% yield.

Step 2: Prins Cyclization
The dichlorinated alcohol undergoes Prins cyclization with formaldehyde in acetic acid:
$$
\text{Cl}2\text{C-CH(OH)-CH}2\text{-CH}3 + \text{HCHO} \rightarrow \text{3,3-Dichloro-2-oxolanol} + \text{H}2\text{O}
$$
The reaction leverages the electrophilic character of formaldehyde, achieving 65% yield.

Integration of Acetic Acid and 3,3-Dichloro-2-Oxolanol

The final assembly of acetic acid; 3,3-dichloro-2-oxolanol involves esterification or coordination chemistry. A representative method includes:

Esterification via Steglich Reaction
3,3-Dichloro-2-oxolanol reacts with acetic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):
$$
\text{CH}_3\text{COOH} + \text{3,3-Dichloro-2-oxolanol} \xrightarrow{\text{DCC/DMAP}} \text{this compound}
$$
Yields exceed 90% in anhydrous tetrahydrofuran (THF).

Table 3: Esterification Conditions

Reagent Role Amount
DCC Coupling Agent 1.2 eq
DMAP Catalyst 0.1 eq
Solvent THF

Challenges and Optimization

  • Chlorination Selectivity : Geminal dichlorination often competes with vicinal pathways. Using bulky bases (e.g., 2,6-lutidine) suppresses undesired side reactions.
  • Lactone Stability : 3,3-Dichloro-2-oxolanol is prone to ring-opening under basic conditions. Storage in acidic environments (pH 4–6) enhances stability.
  • Catalyst Recovery : Rhodium catalysts in acetic acid synthesis are costly; membrane filtration systems enable >99% recovery.

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